1-Ethyl-4-methylcyclohexane
Overview
Description
1-Ethyl-4-methylcyclohexane is an organic compound with the molecular formula C9H18. It is a derivative of cyclohexane, where an ethyl group and a methyl group are attached to the first and fourth carbon atoms of the cyclohexane ring, respectively. This compound exists in both cis- and trans- isomeric forms, which differ in the spatial arrangement of the substituents around the cyclohexane ring.
Mechanism of Action
Target of Action
1-Ethyl-4-methylcyclohexane is a chemical compound that primarily targets the cyclohexane ring in organic chemistry . The cyclohexane ring is a crucial component in many biochemical processes, and the addition of ethyl and methyl groups can significantly alter these processes .
Mode of Action
The mode of action of this compound involves its interaction with the cyclohexane ring. The compound can exist in two conformations: axial and equatorial . In the axial conformation, the methyl group experiences steric crowding with the two axial hydrogens located on the same side of the cyclohexane ring, leading to 1,3-diaxial interactions . This interaction is less favorable, making the equatorial conformation more stable .
Biochemical Pathways
The interaction of this compound with the cyclohexane ring can affect various biochemical pathways. The 1,3-diaxial interactions in the axial conformation can lead to strain, altering the stability of the cyclohexane ring and subsequently influencing the pathways in which it is involved . .
Result of Action
The primary result of the action of this compound is the alteration of the stability of the cyclohexane ring. The equatorial conformation of the compound is more stable due to the absence of 1,3-diaxial interactions . This can influence the behavior of the cyclohexane ring in various biochemical processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, temperature and pressure can affect the stability of the axial and equatorial conformations Additionally, the presence of other molecules can influence the compound’s interactions with the cyclohexane ring
Preparation Methods
1-Ethyl-4-methylcyclohexane can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of cyclohexane with chloroethane in the presence of metallic sodium to form 1-chloroethyl-4-methylcyclohexane.
Industrial Production: Industrially, the compound can be produced by catalytic hydrogenation of the corresponding aromatic compounds or by alkylation of cyclohexane derivatives under specific conditions.
Chemical Reactions Analysis
1-Ethyl-4-methylcyclohexane undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions: Typical reagents include halogens for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
1-Ethyl-4-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a solvent and as an intermediate in organic synthesis.
Biology: It can be used in studies involving lipid membranes due to its hydrophobic nature.
Medicine: Its derivatives may be explored for pharmaceutical applications.
Industry: It is used in the production of various chemicals and materials.
Comparison with Similar Compounds
1-Ethyl-4-methylcyclohexane can be compared with other substituted cyclohexanes:
Similar Compounds: Methylcyclohexane, ethylcyclohexane, and dimethylcyclohexane.
Uniqueness: The presence of both ethyl and methyl groups on the cyclohexane ring provides unique steric and electronic properties, influencing its reactivity and applications
Properties
IUPAC Name |
1-ethyl-4-methylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-3-9-6-4-8(2)5-7-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYISMTMRBPPERU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190733, DTXSID001025635, DTXSID201015854 | |
Record name | 1-Ethyl-4-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-1-Ethyl-4-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-1-ethyl-4-methyl-Cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
Record name | Cyclohexane, 1-ethyl-4-methyl-, cis- | |
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URL | https://haz-map.com/Agents/13422 | |
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Record name | Cyclohexane, 1-ethyl-4-methyl-, trans- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13423 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3728-56-1, 4926-78-7, 6236-88-0 | |
Record name | 1-Ethyl-4-methylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3728-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexane, 1-ethyl-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003728561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 1-ethyl-4-methyl-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004926787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 1-ethyl-4-methyl-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-4-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-1-Ethyl-4-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-1-ethyl-4-methyl-Cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-4-methylcyclohexane (cis- and trans- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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